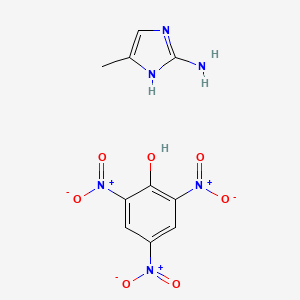

4-methyl-3H-imidazol-2-amine

Description

Properties

CAS No. |

93689-13-5 |

|---|---|

Molecular Formula |

C10H10N6O7 |

Molecular Weight |

326.22 g/mol |

IUPAC Name |

5-methyl-1H-imidazol-2-amine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-6-4(5)7-3/h1-2,10H;2H,1H3,(H3,5,6,7) |

InChI Key |

FECUHQFRURVAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

One of the most efficient and modern approaches to synthesize imidazole derivatives, including this compound analogs, involves base-catalyzed intramolecular hydroamidation of propargylic ureas. This method was extensively studied by recent research published in The Journal of Organic Chemistry (2019).

- Catalyst and Conditions : The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) was found to be the most active catalyst compared to guanidine and amidine bases.

- Reaction Mechanism : The reaction proceeds via base-mediated isomerization of the propargylic urea to an allenamide intermediate, followed by intramolecular cyclization to form the imidazol-2-one ring system. Computational studies using DFT support a low energy barrier (12.5 kcal/mol) for the cyclization step, indicating a rapid reaction.

- Reaction Time and Yield : Remarkably, the reaction completes within 1 minute at room temperature, with excellent chemo- and regioselectivity. Yields for related imidazol-2-one products ranged from 51% to 93%, depending on substituents.

- General Procedure : The substrate propargylic urea (0.4 mmol) is dissolved in acetonitrile (4 mL), and BEMP (5 mol%) is added. The mixture is stirred at ambient temperature until completion, followed by solvent removal and purification by silica gel chromatography.

- Scope : The method tolerates various functional groups such as halogens (Cl, Br, F), methoxy, and vinyl groups, demonstrating broad substrate applicability.

This approach is notable for its mild conditions, rapid reaction times, and high selectivity, making it a promising route for preparing imidazole derivatives structurally related to this compound.

Cross-Coupling Methods for Imidazole Derivatives

For the synthesis of more complex imidazole-containing molecules, cross-coupling reactions have been employed, which can be adapted for the preparation of substituted imidazoles including this compound derivatives.

- Stille Coupling : A large-scale synthesis of imidazole-thienopyridine derivatives utilized the Stille cross-coupling of iodothienopyridine with tributylstannyl-substituted methylimidazole. This method is effective but involves organotin reagents, which require careful handling and purification to control organotin residues.

- Negishi Coupling : An alternative Negishi cross-coupling using organozinc reagents was effective on a laboratory scale but showed reproducibility issues upon scale-up.

- Relevance : Although these methods are more suited for complex molecules, the principles of cross-coupling can be adapted for preparing this compound derivatives by coupling appropriate imidazole precursors.

Cyclization of α-Bromo Ketones with Guanidine Derivatives

Another classical and scalable method involves the cyclization of α-bromo ketones with guanidine or substituted guanidine derivatives to form 2-aminoimidazole compounds, including this compound analogs.

- Procedure : For example, α-bromoacetophenone reacts with acetylguanidine in dimethylformamide (DMF) under controlled addition to prevent severe exotherms. The intermediate cyclizes to form N-(4-phenyl-1H-imidazol-2-yl)acetamide, which upon hydrolysis and methylation yields the target 2-aminoimidazole.

- Optimization : Sodium hydride was identified as the most efficient base for the methylation step, with reaction times carefully controlled to minimize by-products.

- Yield and Purity : This method provides moderate to good yields (~60%) and can be scaled up effectively, with purification by recrystallization from ethanol.

- By-Products : A notable by-product is 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, which has been fully characterized by MS and NMR.

- Advantages : The approach is cost-effective and practical for large-scale production, with extensive analytical characterization confirming product identity and purity.

Other Synthetic Routes and Recent Advances

- BF3·Et2O-Promoted Reactions : Recent literature reports the synthesis of substituted imidazoles via BF3·Et2O-promoted ring opening of triazoles followed by cyclization with nitriles. While this method targets substitution at C-2 and C-4 positions, it may be adapted for 4-methyl substitution in imidazol-2-amine derivatives.

- Methylene Isocyanide Addition : Addition of anions derived from methylene isocyanides to appropriate precursors has also been explored for imidazole synthesis, though detailed application to this compound is less documented.

Data Tables Summarizing Key Preparation Methods

Detailed Research Outcomes and Mechanistic Insights

- The base-catalyzed intramolecular hydroamidation mechanism involves initial deprotonation of the urea NH by a strong base, followed by isomerization to an allenamide intermediate. Cyclization occurs via nucleophilic attack on the electron-deficient allene carbon, closing the five-membered imidazole ring with a low activation barrier (~12.5 kcal/mol), explaining the rapid reaction kinetics.

- Computational studies corroborate the preference for five-membered ring formation due to electronic factors, and the reaction tolerates diverse functional groups without loss of selectivity.

- Scale-up challenges in cross-coupling methods arise from reagent sensitivity and purification difficulties, particularly with organotin residues, emphasizing the need for careful process control.

- The classical α-bromo ketone/guanidine route, while slower, offers a practical alternative for large-scale synthesis with well-understood reaction parameters and manageable by-product profiles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .

Scientific Research Applications

4-methyl-3H-imidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of dyes, agrochemicals, and other functional materials.

Mechanism of Action

The mechanism of action of 4-methyl-3H-imidazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Physicochemical Properties

Table 2: Melting Points, Spectral Data, and Elemental Analysis

Key Observations :

- The introduction of bulky substituents (e.g., dithiocarbamate groups in ) increases melting points due to enhanced intermolecular interactions.

- Fluorinated derivatives () exhibit distinct mass spectral patterns, aiding in structural identification.

Reactivity

- This compound : Likely participates in nucleophilic substitution at the 2-amine group, though direct evidence is sparse.

- N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine (): Reacts further in Povarov reactions to form fluorophores, demonstrating utility in materials science.

- 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (): Used in synthesizing urea derivatives via coupling reactions, highlighting its role in medicinal chemistry.

Pharmacological Relevance

- Fluorinated imidazoles (): Often show enhanced bioavailability and target affinity due to fluorine's electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.